N-cycloheptyl-2-(4-iodo-1H-pyrazol-1-yl)acetamide
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Overview
Description
N-cycloheptyl-2-(4-iodo-1H-pyrazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a cycloheptyl group attached to the nitrogen atom and an iodo-substituted pyrazole ring linked to an acetamide moiety. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-2-(4-iodo-1H-pyrazol-1-yl)acetamide typically involves the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Iodination: The pyrazole ring is then iodinated using iodine or an iodine-containing reagent such as N-iodosuccinimide.
Acetamide formation: The iodinated pyrazole is reacted with chloroacetyl chloride to form the corresponding acetamide.
Cycloheptyl group attachment: Finally, the cycloheptyl group is introduced through a nucleophilic substitution reaction using cycloheptylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-2-(4-iodo-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:
Substitution reactions: The iodine atom on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution reactions: Common reagents include sodium azide, thiourea, and alkoxides. Conditions typically involve the use of polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation and reduction: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride can be used under appropriate conditions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products
Substitution reactions: Products include various substituted pyrazole derivatives depending on the nucleophile used.
Oxidation and reduction: Products include oxidized or reduced forms of the original compound.
Hydrolysis: Products include the corresponding carboxylic acid and amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: As a probe to study biological processes involving pyrazole derivatives.
Medicine: Potential therapeutic applications due to its biological activity, including anti-inflammatory, analgesic, and anticancer properties.
Industry: Use in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-cycloheptyl-2-(4-iodo-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting enzymes: Binding to the active site of enzymes and inhibiting their activity.
Modulating receptors: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
Altering gene expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
N-cycloheptyl-2-(4-iodo-1H-pyrazol-1-yl)acetamide can be compared with other pyrazole derivatives such as:
N-cycloheptyl-2-(4-chloro-1H-pyrazol-1-yl)acetamide: Similar structure but with a chlorine atom instead of iodine.
N-cycloheptyl-2-(4-bromo-1H-pyrazol-1-yl)acetamide: Similar structure but with a bromine atom instead of iodine.
N-cycloheptyl-2-(4-fluoro-1H-pyrazol-1-yl)acetamide: Similar structure but with a fluorine atom instead of iodine.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the iodine atom, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
N-cycloheptyl-2-(4-iodopyrazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18IN3O/c13-10-7-14-16(8-10)9-12(17)15-11-5-3-1-2-4-6-11/h7-8,11H,1-6,9H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWVFGDDTCNWDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CN2C=C(C=N2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18IN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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